2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14-11-15(2)24(22-14)12-16-7-9-23(10-8-16)19(25)13-27-20-21-17-5-3-4-6-18(17)26-20/h3-6,11,16H,7-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOMQCFVNDUIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a suitable carboxylic acid or ester.
Thioether formation: The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the ethanone moiety: This step involves the reaction of the thioether with an appropriate acylating agent to form the ethanone linkage.
Formation of the pyrazole ring: The pyrazole ring is synthesized separately and then attached to the piperidine ring through a nucleophilic substitution reaction.
Final coupling: The pyrazole-piperidine derivative is then coupled with the benzo[d]oxazole-thioether-ethanone intermediate under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-mercaptobenzoxazole with α-bromoacetophenone in the presence of sodium carbonate. The reaction yields the desired thio-benzoxazole derivative after purification through recrystallization methods. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
Biological Applications
Antimicrobial Activity : The compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis. Comparative studies with known antimicrobial agents indicate that this compound exhibits comparable or superior activity against certain pathogens .
Anticancer Potential : Recent investigations into the anticancer activity of thio-benzoxazole derivatives suggest that compounds like 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one may inhibit cancer cell proliferation. Mechanistic studies indicate that these compounds can induce apoptosis in cancer cells through activation of caspase pathways .
The structural features of this compound play a crucial role in its biological activity. The presence of the benzoxazole moiety is associated with enhanced interaction with biological targets due to its ability to form hydrogen bonds and π-stacking interactions. Additionally, the piperidine ring contributes to the lipophilicity and overall bioavailability of the compound .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Several compounds share structural motifs with the target molecule, enabling comparative analysis:
Functional and Pharmacological Insights
- Benzoxazole vs.
- Pyrazole Substitution: The 3,5-dimethylpyrazole group in the target compound contrasts with the nitroaryl and diphenylethanone groups in , suggesting differences in steric bulk and solubility. Pyrazole derivatives are known for modulating kinase selectivity .
- Piperidine vs. Piperazine : The piperidine ring in the target compound may confer improved metabolic stability compared to the piperazine analogue in , as piperazines are more prone to oxidation.
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound is unavailable, structural analogs provide clues:
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, structural characteristics, and pharmacological effects based on diverse research findings.
Structural Characteristics
The compound features a benzoxazole moiety linked to a piperidine ring via a sulfanyl group. The structural formula can be summarized as follows:
This structure is significant as it combines features from various pharmacologically active classes of compounds, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 2-mercaptobenzoxazole with α-bromoacetophenone in the presence of a base such as sodium carbonate. The reaction conditions are optimized for yield and purity through techniques such as thin-layer chromatography (TLC) monitoring and recrystallization.
Antimicrobial Activity
Research has shown that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have been evaluated against various bacterial and fungal strains. A study demonstrated that thio-benzoxazole derivatives exhibited potent activity against pathogens like Xanthomonas axonopodis and Fusarium solani .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoxazole Derivative A | Xanthomonas axonopodis | 32 µg/mL |
| Benzoxazole Derivative B | Fusarium solani | 16 µg/mL |
Anticancer Activity
The anticancer potential of similar compounds has been explored in various studies. For example, certain benzoxazole derivatives have shown cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) studies indicate that modifications on the benzoxazole ring enhance cytotoxicity .
Case Study:
In a study evaluating the anticancer activity of a related compound, it was found that the IC50 values against A-431 cells were less than those of standard chemotherapeutics like doxorubicin, suggesting promising potential for further development .
Neuroprotective Effects
The piperidine component is known for its neuroprotective properties. Compounds containing piperidine rings have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative disease management. Preliminary data suggest that the target compound may exhibit similar AChE inhibitory activity, warranting further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
